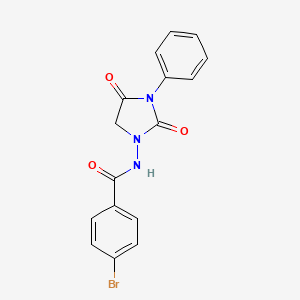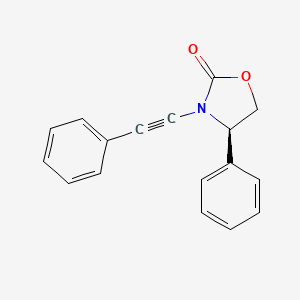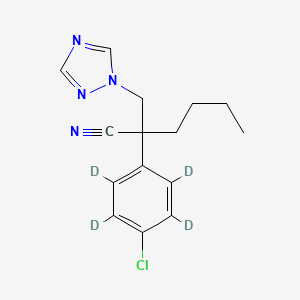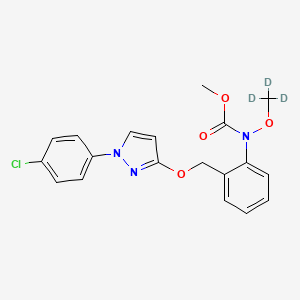
4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide is a chemical compound with the molecular formula C16H12BrN3O3 and a molecular weight of 374.196 g/mol It is characterized by the presence of a bromine atom attached to a benzamide moiety, which is further connected to a 2,4-dioxo-3-phenylimidazolidin-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide typically involves the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting phenyl isocyanate with glycine in the presence of a suitable solvent such as ethanol.
Bromination of Benzamide: The bromination of benzamide is achieved by treating benzamide with bromine in the presence of a catalyst such as iron(III) bromide.
Coupling Reaction: The final step involves coupling the 2,4-dioxo-3-phenylimidazolidin-1-yl group with 4-bromobenzamide. This is achieved by using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The imidazolidinone core can undergo oxidation reactions to form corresponding imidazolidinediones.
Reduction Reactions: The carbonyl groups in the imidazolidinone core can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and sodium methoxide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Substituted benzamides with various functional groups.
Oxidation Reactions: Imidazolidinediones.
Reduction Reactions: Imidazolidinols.
Applications De Recherche Scientifique
4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide involves its interaction with specific molecular targets. The imidazolidinone core is known to bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various mechanisms, including competitive inhibition, non-competitive inhibition, and allosteric modulation .
Molecular Targets and Pathways
Comparaison Avec Des Composés Similaires
4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide can be compared with other similar compounds, such as:
4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide: This compound has a similar structure but contains a pyridine ring instead of an imidazolidinone core.
N-(4-bromophenyl)-2-(3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl)acetamide: This compound has a similar imidazolidinone core but contains additional substituents on the phenyl ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and biological interactions. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research .
Propriétés
Formule moléculaire |
C16H12BrN3O3 |
|---|---|
Poids moléculaire |
374.19 g/mol |
Nom IUPAC |
4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide |
InChI |
InChI=1S/C16H12BrN3O3/c17-12-8-6-11(7-9-12)15(22)18-19-10-14(21)20(16(19)23)13-4-2-1-3-5-13/h1-9H,10H2,(H,18,22) |
Clé InChI |
MJUINBWXXJLOHS-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=O)N1NC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12057240.png)



![3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12057257.png)


![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)


